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molecular formula C10H13NO2 B8638389 6-Ethyl-5-propanoylpyridin-2(1H)-one CAS No. 88302-09-4

6-Ethyl-5-propanoylpyridin-2(1H)-one

Cat. No. B8638389
M. Wt: 179.22 g/mol
InChI Key: JMDUPPQVQZVCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04524149

Procedure details

C-2. 6-Ethyl-5-(n-propanoyl)-2(1H)-pyridinone--A 15 g portion of 6-ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)nicotinic acid was heated in an oil bath at 235°-240° C. for 5 hours, cooled and the reaction mixture dissolved in hot ethanol, treated with decolorizing charcoal and filtered. The filtrate was evaporated in dryness and the residue recrystallized from isopropyl alcohol to yield 8.2 g of 6-ethyl-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 138°-140° C.
[Compound]
Name
C-2. 6-Ethyl-5-(n-propanoyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5](=[O:16])[C:6](=[CH:10][C:11]=1[C:12](=[O:15])[CH2:13][CH3:14])C(O)=O)[CH3:2].C>C(O)C>[CH2:1]([C:3]1[NH:4][C:5](=[O:16])[CH:6]=[CH:10][C:11]=1[C:12](=[O:15])[CH2:13][CH3:14])[CH3:2]

Inputs

Step One
Name
C-2. 6-Ethyl-5-(n-propanoyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC(C(C(=O)O)=CC1C(CC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC(N1)=O)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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